2-(4-Benzoylphenoxy)acetic acid
Overview
Description
2-(4-Benzoylphenoxy)acetic acid is an organic compound with the molecular formula C15H12O4. It is a phenoxyacetic acid derivative, characterized by the presence of a benzoyl group attached to the phenoxy ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
2-(4-Benzoylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
Target of Action
The primary target of 2-(4-Benzoylphenoxy)acetic acid is the peripheral cannabinoid receptor CB2 . This receptor plays a crucial role in pain perception and is predominantly found in immune cells . Additionally, it has been suggested that the compound may also target FtsZ , a key functional protein in bacterial cell division .
Mode of Action
This compound interacts with its targets by binding to them. Specifically, it binds to the peripheral cannabinoid receptor CB2, thereby inhibiting the pain response .
Biochemical Pathways
Given its interaction with the peripheral cannabinoid receptor cb2, it can be inferred that it affects theendocannabinoid system , which plays a role in a variety of physiological processes including pain sensation . Its potential interaction with FtsZ suggests it may also affect the bacterial cell division pathway .
Result of Action
The binding of this compound to the peripheral cannabinoid receptor CB2 results in the inhibition of the pain response . This suggests that the compound could potentially be used as an antinociceptive agent . Its potential interaction with FtsZ could result in the inhibition of bacterial cell division, suggesting a possible antibacterial effect .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Benzoylphenoxy)acetic acid has been shown to interact with the peripheral cannabinoid receptor CB2 . This interaction is believed to be responsible for its antinociceptive properties, as it has been shown to inhibit the pain response in mice .
Cellular Effects
Its ability to bind to the peripheral cannabinoid receptor CB2 suggests that it may have effects on cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the peripheral cannabinoid receptor CB2 . This binding is thought to block intracellular calcium, leading to its antinociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenoxy)acetic acid typically involves the reaction of 4-hydroxybenzophenone with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenoxyacetic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoylphenoxyacetic acid
- 2-(4-Benzoyl-2-bromo-phenoxy)acetic acid
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl)ethanone
Uniqueness
2-(4-Benzoylphenoxy)acetic acid is unique due to its specific structural features, such as the benzoyl group attached to the phenoxy ring, which imparts distinct chemical and biological properties. Its ability to interact with cannabinoid receptors and its antimicrobial activity set it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-benzoylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)10-19-13-8-6-12(7-9-13)15(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOVZIKEBLFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212588 | |
Record name | Acetic acid, (4-benzoylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-83-4 | |
Record name | Acetic acid, (4-benzoylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6322-83-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (4-benzoylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-benzoylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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